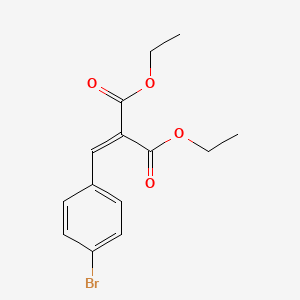
Cloruro de 1-metil-1H-imidazol-3-io
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1H-imidazolium chloride is an organic compound belonging to the class of imidazoles. It is a heterocyclic compound containing an imidazole ring substituted at position 1 with a methyl group and at position 3 with a chloride ion. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Aplicaciones Científicas De Investigación
4-Methyl-1H-imidazolium chloride has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
1-Methyl-1H-imidazol-3-ium chloride, also known as 1-Methylimidazole, is a small molecule that belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 . The primary targets of 1-Methylimidazole are Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum .
Mode of Action
It is known that it interacts with its targets, leading to changes in their function
Biochemical Pathways
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Result of Action
as reported in the literature .
Action Environment
It acts as a plasticizer for cornstarch and finds application as a solid biopolymer electrolyte . It is also known to be moisture sensitive .
Análisis Bioquímico
Biochemical Properties
Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
It is known that imidazole has a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms . This could potentially influence its interactions with biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methyl-1H-imidazolium chloride can be synthesized through several methods. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine .
Industrial Production Methods: Industrial production of 4-Methyl-1H-imidazolium chloride typically involves the methylation of imidazole using methanol and an acid catalyst. This method is preferred due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide are often used in substitution reactions.
Major Products Formed:
Oxidation: Imidazole derivatives with various functional groups.
Reduction: Reduced imidazole compounds.
Substitution: Substituted imidazole derivatives with different nucleophiles.
Comparación Con Compuestos Similares
1-Methylimidazole: Similar in structure but lacks the chloride ion.
1-Ethyl-3-methylimidazolium chloride: Contains an ethyl group instead of a methyl group at position 1.
1-Benzyl-3-methylimidazolium chloride: Contains a benzyl group at position 1 instead of a methyl group.
Uniqueness: 4-Methyl-1H-imidazolium chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the chloride ion makes it a versatile compound for various chemical reactions and applications .
Propiedades
Número CAS |
23187-14-6 |
|---|---|
Fórmula molecular |
C4H7ClN2 |
Peso molecular |
118.56 g/mol |
Nombre IUPAC |
5-methyl-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C4H6N2.ClH/c1-4-2-5-3-6-4;/h2-3H,1H3,(H,5,6);1H |
Clave InChI |
RYKANBBWRLXVDN-UHFFFAOYSA-N |
SMILES |
C[N+]1=CNC=C1.[Cl-] |
SMILES canónico |
CC1=CN=CN1.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1654361.png)












![8-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(1-ethylpyrazole-3-carbonyl)-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide](/img/structure/B1654383.png)
